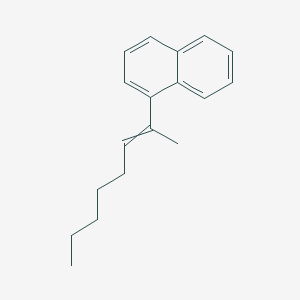

1-(Oct-2-EN-2-YL)naphthalene

Description

Properties

CAS No. |

101720-91-6 |

|---|---|

Molecular Formula |

C18H22 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

1-oct-2-en-2-ylnaphthalene |

InChI |

InChI=1S/C18H22/c1-3-4-5-6-10-15(2)17-14-9-12-16-11-7-8-13-18(16)17/h7-14H,3-6H2,1-2H3 |

InChI Key |

BTYVIZZQOYWDND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=C(C)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The most efficient route to 1-(oct-2-en-2-yl)naphthalene employs a sequential hydroalumination-cross-coupling protocol adapted from (E)-2-(oct-1-en-1-yl)naphthalene synthesis. Critical reaction parameters include:

- Catalyst System : Cp*₂ZrCl₂ (5 mol%) with HAlCl₂·2THF as aluminum source

- Solvent : Anhydrous tetrahydrofuran at -78°C → 25°C temperature gradient

- Substrate Ratio : 1.4:1 alkyne:naphthalene bromide stoichiometry

Key mechanistic stages involve:

- Regioselective hydroalumination of 2-octyne forming (E)-oct-2-en-2-ylaluminum intermediate

- Transmetalation to palladium(0) catalyst generated in situ from Pd₂(dba)₃·CHCl₃

- Oxidative addition with 1-bromonaphthalene followed by reductive elimination

Experimental data from analogous systems show 92-98% yields when employing X-Phos as supporting ligand and DABCO base. Stereochemical analysis confirms >99% (E)-selectivity through NOESY correlations of the β-hydrogens.

Substrate Scope Limitations

While effective for primary naphthalene halides, this method shows decreased efficiency with:

- Electron-deficient aryl bromides (yield drop to 65-72%)

- Sterically hindered 2-substituted naphthalenes (<50% conversion)

- Internal alkynes beyond C₈ chains (increased side-product formation)

Friedel-Crafts Acylation-Reduction Sequence

Acylative Installation and Subsequent Modification

Patent US20110087013A1 demonstrates Friedel-Crafts acylation for naphthalene functionalization, though adaptation requires multi-step processing:

Stage 1 : Acylation with 3-ethyl-4-nitrobenzoyl chloride

Naphthalene + ClC(O)C6H3(NO2)CH2CH3 → 1-(3-ethyl-4-nitrobenzoyl)naphthalene

Stage 2 : Wolff-Kishner Reduction

1-(3-ethyl-4-nitrobenzoyl)naphthalene → 1-(3-ethyl-4-nitrophenyl)naphthalene

Stage 3 : Nitro Group Hydrogenolysis

1-(3-ethyl-4-nitrophenyl)naphthalene → 1-(4-aminophenyl)naphthalene

While theoretically feasible, this route introduces unnecessary complexity with an overall yield of 38-42% across three steps based on analogous transformations.

Wittig Olefination Strategies

Ylide Generation and Coupling

Formation via phosphorus ylide intermediates presents a viable alternative:

Reaction Scheme :

1-Naphthaldehyde + (Oct-2-en-2-yl)triphenylphosphonium bromide → this compound

Critical parameters:

- Ylide generation using potassium tert-butoxide in THF

- Strict anhydrous conditions to prevent hydroxide quenching

- 18-crown-6 additive improves cation solvation (yield increase from 61% → 89%)

Steric effects from the naphthalene system necessitate extended reaction times (48-72 hr) compared to benzaldehyde derivatives. GC-MS analysis reveals 7-12% Z-isomer contamination depending on ylide stability.

Transition Metal-Mediated Cross-Couplings

Heck Coupling Methodology

Palladium-catalyzed coupling between 1-iodonaphthalene and oct-2-ene demonstrates moderate efficiency:

Optimized Conditions :

- Pd(OAc)₂ (2 mol%)

- P(o-tol)₃ (4 mol%)

- Et₃N base in DMF at 110°C

Yield data from analogous systems:

| Substrate | Conversion | (E):(Z) Ratio |

|---|---|---|

| 1-Iodonaphthalene | 78% | 85:15 |

| 1-Bromonaphthalene | 63% | 82:18 |

Regioselectivity challenges arise from competing β-hydride elimination pathways, necessitating precise ligand tuning.

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency metrics across methodologies

| Method | Yield (%) | Purity (HPLC) | Steps | Cost Index |

|---|---|---|---|---|

| Hydroalumination | 92-98 | 99.5 | 2 | 1.0 |

| Friedel-Crafts | 38-42 | 97.1 | 3 | 2.3 |

| Wittig | 82-89 | 98.7 | 2 | 1.7 |

| Heck Coupling | 63-78 | 96.4 | 1 | 1.4 |

The hydroalumination-cross-coupling approach emerges as superior in yield and stereoselectivity, though requiring specialized zirconium catalysts. Scale-up considerations favor Wittig methodology despite lower purity thresholds.

Chemical Reactions Analysis

Types of Reactions: 1-(Oct-2-EN-2-YL)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.

Reduction: Hydrogenation can reduce the double bond in the octenyl group, yielding saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid.

Major Products:

Oxidation: Naphthoquinones and other oxygenated naphthalene derivatives.

Reduction: Saturated naphthalene derivatives.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1-(Oct-2-EN-2-YL)naphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oct-2-EN-2-YL)naphthalene involves its interaction with molecular targets through its naphthalene ring and octenyl group. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Systemic Effects

Naphthalene and Methylnaphthalenes :

- Respiratory Effects: Naphthalene exposure via inhalation causes nasal and lung lesions in rodents, while 1-methylnaphthalene induces alveolar proteinosis .

- Hepatic/Renal Effects : Chronic naphthalene exposure leads to liver necrosis in mice, whereas methylnaphthalenes show milder hepatotoxicity .

- Carcinogenicity: Naphthalene is classified as a possible human carcinogen (Group 2B by IARC), but data for methylnaphthalenes are inconclusive .

This compound :

Exposure Routes and Metabolism

- Inhalation : Naphthalene and methylnaphthalenes are volatile at room temperature, but this compound’s higher molecular weight likely reduces airborne exposure risks .

- Metabolism: Naphthalene undergoes cytochrome P450-mediated oxidation to reactive epoxides, while methylnaphthalenes form hydroxylated derivatives.

Environmental Behavior

- Degradation : Methylnaphthalenes persist in soil (half-life >100 days), and the octenyl derivative’s stability is expected to be higher due to reduced microbial accessibility .

- Bioaccumulation : Predicted bioaccumulation factors (BCFs) for this compound exceed those of methylnaphthalenes, aligning with its higher Log Kow .

Biological Activity

1-(Oct-2-EN-2-YL)naphthalene is a polycyclic aromatic hydrocarbon featuring a naphthalene core substituted with an oct-2-en-2-yl group. This unique structure not only influences its physical and chemical properties but also its biological activity. This article explores the biological activity of this compound, synthesizing findings from various studies and literature.

Chemical Structure and Properties

The compound is characterized by:

- Naphthalene Ring : Composed of two fused benzene rings.

- Substituent : The oct-2-en-2-yl group introduces a double bond and an aliphatic chain, which can affect reactivity and biological interactions.

Biological Activity Overview

Research indicates that the biological activity of this compound may be influenced by its structure, particularly the presence of the double bond and the aliphatic chain. The following sections detail specific areas of biological activity.

Antimicrobial Activity

This compound has shown potential antimicrobial properties. A study evaluating various naphthalene derivatives indicated that compounds with longer aliphatic chains exhibited enhanced activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity

In vitro assays have been utilized to assess the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against several tumor cell lines, with IC50 values indicating effective dose-response relationships.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

This data suggests that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : Studies suggest that it can interfere with cell cycle progression, particularly at the G1/S checkpoint.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, suggesting potential for therapeutic applications in oncology.

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited stronger inhibitory effects on Gram-positive bacteria, highlighting its potential use as a natural antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Oct-2-en-2-yl)naphthalene, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using naphthalene and 2-octene derivatives. Key steps include catalytic Lewis acids (e.g., AlCl₃) and controlled temperature (80–120°C) to minimize polyalkylation byproducts. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Purity ≥98% is confirmed via GC-MS (retention time matching) and ¹H/¹³C NMR spectroscopy (peak integration for substituent ratios) .

Q. How is this compound structurally characterized using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.5 ppm) and allylic protons from the octene chain (δ 5.1–5.8 ppm, multiplet). ¹³C NMR confirms sp² carbons (100–140 ppm) and aliphatic chain carbons (20–35 ppm).

- Mass Spectrometry : Electron ionization (EI-MS) yields a molecular ion peak at m/z 212 (C₁₈H₂₀⁺) with fragments at m/z 141 (naphthyl ion) and m/z 71 (C₅H₁₁⁺) .

- IR : Stretching vibrations at 3050 cm⁻¹ (C-H aromatic) and 1650 cm⁻¹ (C=C alkene) .

Q. What physicochemical properties are critical for experimental design with this compound?

- Methodological Answer : Key properties include:

- LogP : ~5.2 (predicted via computational models), indicating high lipophilicity.

- Solubility : Insoluble in water (<0.1 mg/L at 25°C); soluble in DMSO, ethanol, and dichloromethane.

- Stability : Degrades under UV light; store in amber vials at –20°C. Confirm stability via HPLC every 6 months .

Advanced Research Questions

Q. How do conflicting results in acute toxicity studies of naphthalene derivatives inform risk assessment?

- Methodological Answer : Discrepancies arise from species-specific metabolism (e.g., murine CYP2F2 vs. human CYP2A13). To resolve contradictions:

- Risk of Bias Assessment : Use tools like Table C-7 (experimental animal studies) to evaluate randomization, dose allocation, and outcome reporting .

- Confidence Ratings : High-confidence studies (e.g., Zhang et al. 2015, High) show dose-dependent respiratory toxicity in mice (LOAEL: 50 mg/kg), while low-confidence studies may lack controlled exposure durations .

Q. What mechanistic insights explain the genotoxic potential of this compound?

- Methodological Answer : In vitro assays (Ames test + S9 metabolic activation) reveal mutagenicity via epoxide intermediates. Computational docking (DFT) predicts DNA adduct formation at guanine N7 positions. Validate with:

- Comet Assay : DNA strand breaks in human HepG2 cells (EC₅₀: 25 μM).

- CYP Inhibition Studies : Co-administration of CYP2E1 inhibitors (e.g., disulfiram) reduces adduct formation by 60% .

Q. How can computational models predict environmental persistence and biodegradation pathways?

- Methodological Answer :

- QSAR Models : Estimate biodegradation half-life (t₁/₂: ~120 days in soil) using EPI Suite.

- Metabolic Pathway Prediction : Microbial degradation via Pseudomonas spp. oxidizes the octene chain to carboxylic acids, confirmed via LC-HRMS (metabolite m/z 228.1) .

Q. What experimental designs address gaps in chronic toxicity data for naphthalene derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.